5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one
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Overview
Description
“5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one” is a chemical compound. It is a derivative of pyrimidine, a class of compounds that have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one”, involves complex chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
Anticancer Activity
Substituted pyrimidine-piperazine conjugates have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Compounds within this series demonstrated significant anti-proliferative activities, with some showing better activity than curcumin, a known anticancer agent. Molecular docking studies revealed good binding affinity with Bcl-2 protein, suggesting potential utility in cancer treatment (Parveen et al., 2017).
Serotonin Receptor Ligands
Fluorination of piperidine and piperazine indoles has produced selective ligands for the serotonin 5-HT1D receptor, with improved pharmacokinetic profiles. This research points towards the development of compounds with significant effects on serotonin signaling, which could have implications for treating neurological disorders (van Niel et al., 1999).
Antipsychotic Potential
A series of 3-substituted 1-(4-fluorophenyl)-1H-indoles demonstrated potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds were evaluated for their potential as antipsychotics, with particular emphasis on their ability to act without inducing catalepsy, a common side effect of many antipsychotic drugs (Perregaard et al., 1992).
Antibacterial Evaluation
Isoxazolinyl oxazolidinones, a class of compounds synthesized from similar base structures, have shown potent antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. The study indicates the potential of these compounds to be developed into new antibacterial drugs (Varshney et al., 2009).
Synthesis and Chemical Analysis
Several studies have focused on the synthesis of structurally related compounds, exploring their chemical properties and potential applications. For instance, the practical synthesis of key intermediates in the preparation of deoxycytidine kinase inhibitors highlights the importance of these compounds in developing treatments for diseases like cancer (Zhang et al., 2009).
Future Directions
The future directions for research on “5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one” and similar compounds could involve further exploration of their potential as antitumor agents . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and mechanisms of action .
properties
IUPAC Name |
5-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c21-17-18(14-4-2-1-3-5-14)23-13-24-19(17)25-8-10-26(11-9-25)20(28)15-6-7-16(27)22-12-15/h1-5,13,15H,6-12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLWFSGASXDCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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